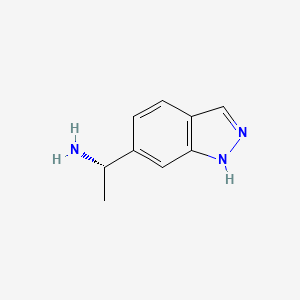

(S)-1-(1H-Indazol-6-yl)ethanamine

Description

Contextualization of Indazole Scaffold in Advanced Chemical Research

The indazole scaffold, a bicyclic aromatic heterocyclic system composed of a benzene (B151609) ring fused to a pyrazole (B372694) ring, is a cornerstone in medicinal chemistry and materials science. nih.govresearchgate.net This structural motif is present in a wide array of biologically active compounds, demonstrating its versatility and importance. nih.govresearchgate.net Indazole derivatives are known to exhibit a broad spectrum of pharmacological activities, including anti-tumor, anti-inflammatory, and antimicrobial properties. nih.govnih.gov The unique chemical properties and the potential for diverse functionalization make indazoles a privileged scaffold in the design of novel therapeutic agents and functional materials. researchgate.netscilit.com Researchers are continually exploring new methods for the synthesis and functionalization of indazoles to access novel chemical entities with enhanced properties. scilit.comresearchgate.net

Significance of Chiral Amines in Synthetic Organic Chemistry

Chiral amines are fundamental building blocks in the synthesis of a vast number of pharmaceuticals, agrochemicals, and natural products. nih.govresearchgate.net The specific three-dimensional arrangement, or stereochemistry, of these amines is often crucial for their biological activity. openaccessgovernment.org One enantiomer of a chiral molecule can exhibit the desired therapeutic effect, while the other may be inactive or even cause adverse effects. openaccessgovernment.org This underscores the critical importance of enantiomerically pure chiral amines in drug discovery and development. openaccessgovernment.org Consequently, the development of efficient and stereoselective methods for the synthesis of chiral amines is a major focus of contemporary organic chemistry research. nih.govwiley.com These methods often employ chiral catalysts or auxiliaries to control the stereochemical outcome of the reaction. alfachemic.com

Overview of Research Trajectories for Complex Heterocyclic Compounds

The field of heterocyclic chemistry is continuously evolving, driven by the demand for novel compounds with specific biological and material properties. numberanalytics.comnumberanalytics.com Current research trajectories focus on several key areas. The development of more efficient and sustainable synthetic methodologies is a major theme, with an emphasis on techniques like transition metal catalysis, microwave-assisted synthesis, and flow chemistry to improve yields and reduce environmental impact. numberanalytics.comnih.gov There is also a growing reliance on computational modeling to predict the properties of new heterocyclic compounds and to guide synthetic efforts. numberanalytics.commdpi.com Furthermore, researchers are exploring the application of heterocyclic compounds in new domains, such as materials science and nanotechnology. numberanalytics.com The overarching goal is to expand the accessible chemical space of heterocyclic compounds and to harness their unique properties for a wide range of applications. mdpi.com

Scope and Focus of the Research Outline for (S)-1-(1H-Indazol-6-yl)ethanamine

This article provides a detailed examination of the chemical compound this compound. The subsequent sections will focus on its chemical properties, synthesis, and its role as a building block in the preparation of more complex molecules. The discussion will be grounded in the established principles of organic chemistry and will highlight the specific features of this chiral indazole derivative.

Structure

3D Structure

Properties

IUPAC Name |

(1S)-1-(1H-indazol-6-yl)ethanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3/c1-6(10)7-2-3-8-5-11-12-9(8)4-7/h2-6H,10H2,1H3,(H,11,12)/t6-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISICSULKCIQDTI-LURJTMIESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC2=C(C=C1)C=NN2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=CC2=C(C=C1)C=NN2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for S 1 1h Indazol 6 Yl Ethanamine

Precursor Synthesis and Functionalization Strategies

The efficient construction of (S)-1-(1H-Indazol-6-yl)ethanamine is highly dependent on the successful synthesis of appropriately substituted indazole precursors. These strategies involve building the core heterocyclic system and then introducing the necessary functional groups at the 6-position to facilitate the final addition of the ethanamine moiety.

Synthesis of 6-Substituted 1H-Indazoles as Core Building Blocks

The foundation of the synthesis lies in the preparation of 1H-indazoles functionalized at the 6-position. These intermediates serve as versatile scaffolds for subsequent chemical modifications. Common strategies focus on creating precursors with either a halogen or an amino group at this position, as these groups are readily converted to the desired side chain.

6-Bromo-1H-indazole is a crucial building block in the synthesis of various indazole derivatives. banglajol.info Its preparation allows for the introduction of other functional groups through transition metal-catalyzed cross-coupling reactions. rsc.org For instance, the bromine atom can be replaced via Suzuki coupling reactions to form carbon-carbon bonds, expanding the molecular diversity available from this intermediate. rsc.org

One common synthetic route involves the direct bromination of 1H-indazole. Another approach is the iodination of 6-bromo-1H-indazole to create a di-halogenated intermediate, which can then undergo selective coupling reactions. rsc.org The synthesis of related derivatives often starts from functionalized benzene (B151609) precursors, upon which the pyrazole (B372694) ring is constructed. researchgate.net A series of novel 1,2,3-triazole derivatives, for example, have been synthesized using 6-bromo-1H-indazole as the starting material. banglajol.info

Table 1: Selected Reactions involving 6-Bromo-1H-Indazole

| Reaction Type | Reagents & Conditions | Product Type | Source |

|---|---|---|---|

| Iodination | I₂, KOH, DMF, Room Temperature | 6-Bromo-3-iodo-1H-indazole | rsc.org |

| Suzuki Coupling | Boronic acid pinacol (B44631) esters, Pd(dppf)Cl₂, Cs₂CO₃, Dioxane/H₂O, 100°C | 3-Aryl-6-bromo-1H-indazoles | rsc.org |

| N-Methylation | CH₃I, NaH, THF, 0°C | 6-Bromo-1-methyl-1H-indazole |

This table is interactive and represents a summary of synthetic applications.

6-Amino-1H-indazole is another pivotal intermediate, valued for its role in the synthesis of compounds with significant biological activities. researchgate.netnih.gov The most prevalent synthetic route to this compound involves the reduction of 6-nitro-1H-indazole. This transformation is typically achieved through catalytic hydrogenation, employing a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere. This method is efficient, often providing high yields of the desired amine.

Alternative historical methods include diazotization followed by reduction with agents like hydrogen sulfide (B99878) in ammonia (B1221849). chemicalbook.com Once formed, the amino group of 6-amino-1H-indazole can be further modified. For example, it can undergo acetylation or be used in reductive amination reactions to synthesize a wide array of N-substituted derivatives. benthamdirect.com These derivatives have been explored for various applications, including as potential anticancer agents. researchgate.netbenthamdirect.comnih.gov

Table 2: Synthesis of 6-Amino-1H-Indazole

| Starting Material | Reagents & Conditions | Product | Yield | Source |

|---|---|---|---|---|

| 6-Nitroindazole | 10% Pd/C, H₂ (5 bar), Ethanol (B145695)/Water, 50°C | 6-Amino-1H-indazole | 85-90% |

This table is interactive and outlines common synthetic pathways.

Introduction of Ethanamine Moiety Precursors

With the functionalized 6-substituted indazole core in hand, the next phase of the synthesis focuses on introducing the ethanamine side chain. This can be accomplished through several strategies, primarily involving either the substitution of a halogenated precursor or the reductive amination of a carbonyl compound.

This strategy involves creating a reactive electrophilic center at the benzylic position of the eventual ethanamine side chain. An analogous and well-documented transformation is the synthesis of 6-(bromomethyl)-1H-indazole. This is achieved by treating the corresponding alcohol, (1H-indazol-6-yl)methanol, with a brominating agent such as hydrobromic acid in acetic acid. researchgate.netresearchgate.net The resulting 6-(bromomethyl)-1H-indazole is a reactive intermediate where the bromine atom can be readily displaced by a nucleophile, such as an amine.

For the synthesis of this compound, this would necessitate the preparation of 6-(1-bromoethyl)-1H-indazole. This precursor could be synthesized from 6-acetyl-1H-indazole by first reducing the ketone to a secondary alcohol, 1-(1H-indazol-6-yl)ethanol, and then converting the hydroxyl group to a bromine atom. Subsequent reaction with an appropriate amine source would yield the target ethanamine derivative.

Reductive amination is a powerful and widely used method for forming carbon-nitrogen bonds. masterorganicchemistry.comorganic-chemistry.org In the context of synthesizing this compound, the key precursor is 6-acetyl-1H-indazole. americanelements.com This reaction involves the condensation of the ketone with an amine (or an ammonia equivalent) to form an intermediate imine or enamine, which is then reduced in situ to the desired amine. masterorganicchemistry.com

A variety of reducing agents can be employed for this transformation, with sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being particularly effective because they are mild enough not to reduce the starting ketone but are reactive enough to reduce the intermediate iminium ion. masterorganicchemistry.comorganic-chemistry.org The key challenge in this step is to control the stereochemistry to produce the desired (S)-enantiomer exclusively. This is typically achieved through asymmetric synthesis, which may involve the use of a chiral amine source, a chiral catalyst, or an enzymatic resolution step.

Table 3: Common Reducing Agents for Reductive Amination

| Reducing Agent | Abbreviation | Typical Solvents | Key Features | Source |

|---|---|---|---|---|

| Sodium Triacetoxyborohydride | STAB, NaBH(OAc)₃ | Dichloroethane (DCE), Tetrahydrofuran (B95107) (THF) | Mild and selective; tolerates many functional groups. | organic-chemistry.org |

| Sodium Cyanoborohydride | NaBH₃CN | Methanol (B129727) (MeOH), Acetonitrile | Selectively reduces imines in the presence of carbonyls. | masterorganicchemistry.com |

| Sodium Borohydride | NaBH₄ | Methanol (MeOH), Ethanol (EtOH) | Can be used with an acid catalyst; less selective. | organic-chemistry.org |

This table is interactive and details reagents for the key synthetic step.

Asymmetric Synthesis Approaches for Enantiopure this compound

The creation of the single stereocenter in this compound can be achieved through several sophisticated asymmetric strategies. These methods can be broadly categorized into catalyst-mediated and auxiliary-based approaches.

Chiral Catalyst-Mediated Enantioselective Routes

The use of chiral catalysts to induce enantioselectivity is a highly efficient and atom-economical approach. This strategy relies on a small amount of a chiral catalyst to generate large quantities of the desired enantiomer.

Chiral Brønsted acids, particularly chiral phosphoric acids (CPAs), have emerged as powerful catalysts for the asymmetric synthesis of amines. researchgate.netscispace.com One of the most common applications is the enantioselective reduction of imines. google.com In a potential synthesis of this compound, 6-acetyl-1H-indazole would first be condensed with an ammonia source to form the corresponding ketimine. This imine is then reduced in the presence of a chiral phosphoric acid catalyst and a suitable hydrogen source, such as a Hantzsch ester or a benzothiazoline, to yield the chiral amine with high enantioselectivity. rsc.orge3s-conferences.org The chiral catalyst protonates the imine, forming a chiral ion pair that directs the hydride attack from one face, leading to the preferential formation of the (S)-enantiomer. scispace.com

Table 1: Representative Data for Brønsted Acid-Catalyzed Asymmetric Reduction of Imines

| Entry | Ketimine Substrate | Chiral Catalyst | Hydride Source | Solvent | Yield (%) | ee (%) |

| 1 | N-Aryl Ketimine | (R)-TRIP | Hantzsch Ester | Toluene (B28343) | 95 | 98 |

| 2 | N-Boc Ketimine | (S)-STRIP | Hantzsch Ester | CH2Cl2 | 92 | 96 |

| 3 | N-Aryl Ketimine | (R)-VAPOL-PA | Benzothiazoline | Dioxane | 88 | 94 |

Transition metal catalysis offers a versatile and powerful toolkit for the synthesis of chiral amines. Rhodium and palladium are among the most frequently used metals for these transformations.

Rhodium catalysts are well-known for their ability to catalyze asymmetric hydroamination reactions. nih.govrsc.org A potential route to this compound using this methodology would involve the hydroamination of 6-vinyl-1H-indazole. In this reaction, a chiral rhodium complex, typically bearing a chiral phosphine (B1218219) ligand, would coordinate to the vinyl group. Subsequent insertion of an amine nucleophile, followed by protonolysis, would generate the desired chiral amine. The stereochemical outcome is dictated by the chiral environment created by the ligand around the metal center.

Table 2: Representative Data for Rhodium-Catalyzed Asymmetric Hydroamination

| Entry | Olefin Substrate | Chiral Ligand | Amine Source | Solvent | Yield (%) | ee (%) |

| 1 | Styrene | (S)-BINAP | Benzylamine | Toluene | 85 | 92 |

| 2 | 4-Vinylpyridine | (R)-Josiphos | Aniline | THF | 90 | 95 |

| 3 | 2-Vinylnaphthalene | (S,S)-f-Binaphane | Morpholine | Dioxane | 88 | 97 |

Palladium-catalyzed reactions are widely used for C-N bond formation. nih.gov One potential strategy for the asymmetric synthesis of this compound is the asymmetric amination of 6-vinyl-1H-indazole. This reaction, often referred to as aza-Wacker-type cyclization, involves the nucleophilic attack of an amine on a palladium-activated alkene. nih.gov By using a chiral ligand, the addition can be rendered enantioselective. Another approach is the palladium-catalyzed asymmetric allylic amination, where a suitable leaving group on the ethyl side chain of an indazole derivative is displaced by an amine in the presence of a chiral palladium catalyst. rsc.orgrsc.org

Table 3: Representative Data for Palladium-Catalyzed Asymmetric Amination

| Entry | Substrate | Chiral Ligand | Amine Source | Base | Yield (%) | ee (%) |

| 1 | 1,3-Dienyl Acetate | (R)-BINAP | Phthalamide | K2CO3 | 82 | 94 |

| 2 | Allylic Carbonate | (S)-Trost Ligand | Benzylamine | NaH | 91 | 98 |

| 3 | Vinyl Halide | (R)-PhanePhos | Aniline | Cs2CO3 | 78 | 90 |

Chiral Auxiliary-Based Syntheses

The use of a chiral auxiliary is a classical and reliable method for controlling stereochemistry. osi.lv In this approach, a chiral molecule is temporarily attached to the substrate to direct the stereochemical course of a reaction. For the synthesis of this compound, 6-acetyl-1H-indazole could be condensed with a chiral amine, such as (S)-1-phenylethylamine, to form a chiral imine. Diastereoselective reduction of this imine, for example with sodium borohydride, would lead to a diastereomeric mixture of amines, with one diastereomer being formed in excess. After separation of the diastereomers, the chiral auxiliary can be cleaved to afford the desired enantiopure this compound. A widely used chiral auxiliary for amine synthesis is Ellman's sulfinamide.

Table 4: Representative Data for Chiral Auxiliary-Based Amine Synthesis

| Entry | Ketone Substrate | Chiral Auxiliary | Reducing Agent | Diastereomeric Ratio |

| 1 | Acetophenone | (S)-1-Phenylethylamine | H2, Pd/C | 90:10 |

| 2 | Propiophenone | (R)-2-Amino-1,1-diphenyl-1-propanol | NaBH4 | 95:5 |

| 3 | 2-Acetylpyridine | (S)-tert-Butanesulfinamide | LiBH4 | >99:1 |

Chemoenzymatic Synthetic Strategies

Chemoenzymatic methods offer powerful and environmentally benign routes to enantiomerically pure amines like this compound. These strategies leverage the high stereoselectivity of enzymes to resolve racemic mixtures or to perform asymmetric synthesis from prochiral precursors.

Two primary enzymatic approaches are prominent: kinetic resolution catalyzed by lipases and asymmetric synthesis catalyzed by transaminases or imine reductases.

Kinetic Resolution using Lipases:

Kinetic resolution is a widely used method for separating enantiomers from a racemic mixture. In this approach, an enzyme selectively catalyzes the reaction of one enantiomer, allowing for the separation of the unreacted, enantiopure substrate from the product. Lipase B from Candida antarctica (CAL-B) is a particularly effective and reliable biocatalyst for the kinetic resolution of chiral amines. nih.gov The process typically involves the (R)-selective N-acylation of a racemic amine. The (R)-enantiomer is converted into an amide, leaving the desired (S)-amine unreacted. The two can then be separated.

The choice of acylating agent is crucial for the efficiency and selectivity of the resolution. nih.govbme.hu Diisopropyl malonate has been shown to be an effective acylating agent in CAL-B catalyzed resolutions of various racemic amines, affording high enantiomeric excess (ee) for the resulting (R)-amides. bme.hu

For substrates with low solubility in common organic solvents, which can be a challenge for heteroaromatic amines, the use of a co-solvent like N-methyl-2-pyrrolidinone (NMP) can be employed to enhance solubility without significantly compromising enzymatic activity. rsc.org

Table 1: Lipase-Catalyzed Kinetic Resolution of Racemic Amines

| Enzyme | Amine Substrate | Acylating Agent | Solvent/Co-solvent | Key Finding | Reference |

|---|---|---|---|---|---|

| Candida antarctica Lipase B (CAL-B) | Racemic 1-phenylethylamine (B125046) | Diisopropyl malonate | Not specified | High conversion and excellent ee (>99%) for (R)-amide. | bme.hu |

| Candida antarctica Lipase B (CAL-B) | Benzofuran-based ethanamines | Isopropyl butanoate | NMP (cosolvent) | Solved low solubility issue, achieving high enantiomeric ratio (E > 200). | rsc.org |

Asymmetric Synthesis using Transaminases and Imine Reductases:

A more direct and atom-economical approach is the asymmetric synthesis from a prochiral ketone, such as 6-acetyl-1H-indazole. Amine transaminases (TAs or ATAs) are pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzymes that catalyze the transfer of an amino group from a donor molecule (like isopropylamine (B41738) or L-alanine) to a ketone acceptor. nih.govkoreascience.kr This method can generate the desired (S)-amine with high enantioselectivity and yield. koreascience.krelsevierpure.com Overcoming challenges such as unfavorable reaction equilibria and substrate/product inhibition is key to successful application. nih.govelsevierpure.com

Imine reductases (IREDs) represent another class of enzymes for asymmetric synthesis. rsc.orgnih.gov These NAD(P)H-dependent oxidoreductases catalyze the reduction of a pre-formed imine or perform reductive amination of a ketone with an amine donor in a single step. researchgate.netugent.be Protein engineering has been used to develop IREDs with improved activity, stability, and stereoselectivity for a broad range of substrates, making them highly valuable for producing chiral amines. rsc.orgresearchgate.net

Stereoselective Chemical Transformations to Generate the (S)-Configuration

The creation of the single stereocenter in this compound with the correct (S)-configuration is the most critical step in its synthesis. This is achieved through stereoselective chemical transformations, primarily the enantioselective reduction of prochiral C=N or C=O bonds.

Enantioselective Reduction of Imines and Oximes

The most direct route to chiral primary amines is the asymmetric reduction of prochiral imines. The precursor, N-(1-(1H-indazol-6-yl)ethylidene)amine, can be synthesized from 6-acetyl-1H-indazole. The subsequent asymmetric hydrogenation of this imine is a highly efficient method.

Transition metal catalysis, particularly with iridium, rhodium, and ruthenium complexes, has proven highly effective. youtube.com Iridium complexes with chiral phosphine-based ligands are especially noted for achieving high to excellent enantioselectivities in imine hydrogenation. acs.org For instance, the combination of an iridium precursor with a chiral bisphosphine ligand like (S,S)-f-binaphane can catalyze the hydrogenation of unprotected N-H ketimines to provide chiral amines with high yields and enantioselectivities up to 95% ee. acs.org Palladium complexes with chiral bisphosphine ligands have also been successfully employed for the asymmetric hydrogenation of activated imines. dicp.ac.cn

More recently, earth-abundant metal catalysts, such as those based on manganese, have emerged as powerful tools for the asymmetric hydrogenation of ketimines, capable of distinguishing between even minimally different alkyl groups. nih.gov

Table 2: Catalytic Asymmetric Hydrogenation of Imines

| Catalyst System | Substrate Type | Key Features | ee (%) | Reference |

|---|---|---|---|---|

| Ir-(S,S)-f-binaphane | N-H Ketimines | Hydrogenation of unprotected imines. | up to 95 | acs.org |

| Ir/[ (S,S)-1,2-Bis(tert-butylmethylphosphino)ethane] | Acyclic Aromatic N-Aryl Imines | High efficiency at 1 atm H₂. | High | acs.org |

| Pd(CF₃CO₂)₂/(S)-SegPhos | N-diphenylphosphinyl ketimines | Effective for activated imines. | 87-99 | dicp.ac.cn |

Transition Metal-Catalyzed Asymmetric Transformations

Asymmetric Addition Reactions to Carbonyls

An alternative, though less direct, pathway involves the asymmetric addition of a nucleophile to the carbonyl group of a precursor ketone, like 6-acetyl-1H-indazole. This transformation generates a chiral tertiary alcohol, which would then require further synthetic steps to be converted into the target primary amine.

The asymmetric addition of organometallic reagents (e.g., organozinc or Grignard reagents) to ketones is a well-established method for creating chiral tertiary alcohols. rsc.orgresearchgate.net The success of these reactions hinges on the use of a chiral ligand that coordinates to the metal, creating a chiral environment that directs the nucleophilic attack to one face of the ketone. rsc.orgnih.gov For instance, chiral amino alcohols and diamines have been developed as effective ligands for the zinc-catalyzed enantioselective addition of organozinc reagents to ketones. researchgate.net A new class of biaryl chiral ligands derived from 1,2-diaminocyclohexane (DACH) has shown promise in the asymmetric addition of Grignard reagents to a broad range of ketones. rsc.org

For heteroaryl ketones, such as the indazole-based precursor, cooperative catalysis systems, for example using a B/Cu system with a chiral P,N,N-ligand, have been developed to facilitate the reaction. acs.org

Regioselectivity Control in Indazole N-Alkylation and N-Acylation

The indazole ring possesses two nucleophilic nitrogen atoms, N1 and N2, leading to the potential formation of two regioisomers upon N-alkylation or N-acylation. nih.gov The 1H-tautomer is generally more thermodynamically stable than the 2H-tautomer. bme.hu However, direct alkylation often yields a mixture of N1 and N2 substituted products, making regioselectivity a significant challenge. nih.gov Controlling the position of substitution is crucial as the biological activity of N-substituted indazoles can differ significantly between the two isomers. bme.hu

Factors Influencing N1 vs. N2 Selectivity

Several factors dictate the outcome of N-alkylation and N-acylation reactions on the indazole scaffold. The interplay of these factors determines the kinetic versus thermodynamic product distribution.

Substituent Effects: The electronic and steric nature of substituents on the indazole ring plays a critical role. Electron-withdrawing groups can influence the nucleophilicity of the nitrogen atoms. For example, studies have shown that indazoles with substituents at the C7 position, such as -NO₂ or -CO₂Me, can lead to excellent N2 regioselectivity. nih.govbme.hu Conversely, certain C3 substituents can promote high N1 selectivity. bme.hu Steric hindrance near one of the nitrogen atoms can block the approach of the electrophile, favoring substitution at the less hindered nitrogen. For instance, a lack of reactivity for 7-carboxylate indazole compared to 7-bromoindazole suggests steric effects are at play. researchgate.net

Reaction Conditions: The choice of base, solvent, and alkylating/acylating agent significantly impacts the N1:N2 ratio.

Base and Solvent: The combination of sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (THF) is a promising system for achieving high N1 selectivity, particularly with alkyl bromides. bme.hunih.gov In contrast, using potassium carbonate (K₂CO₃) in dimethylformamide (DMF) can lead to mixtures of N1 and N2 isomers. researchgate.net

Alkylating/Acylating Agent: The nature of the electrophile is crucial. Simple alkyl halides under basic conditions often give mixtures. researchgate.net Mitsunobu conditions (e.g., using an alcohol, DBAD, and PPh₃ in THF) have been shown to strongly favor the formation of the N2 regioisomer. nih.gov

Thermodynamic vs. Kinetic Control: N-alkylation can be governed by either kinetic or thermodynamic control. The N1-substituted product is often the thermodynamically more stable isomer. bme.hu Strategies that allow for equilibration, such as using specific α-halo carbonyl electrophiles, can favor the formation of the N1 product. bme.hu Regioselective N-acylation is also thought to proceed via the more stable N1 regioisomer, potentially through the isomerization of an initially formed N2-acylindazole. bme.hu

Strategies for Achieving High Regioselectivity

Based on the factors above, specific strategies have been developed to selectively furnish either N1 or N2 substituted indazoles.

For High N1 Selectivity:

NaH/THF System: A widely reported method for achieving high N1 selectivity is the use of sodium hydride in THF with an alkyl halide electrophile. bme.hu This has been shown to be effective for a range of substituted indazoles. bme.hunih.gov For electron-deficient indazoles, this system can provide >99:1 N1:N2 selectivity. nih.gov

Thermodynamic Control: A two-step process involving an initial enamine condensation followed by hydrogenation has been developed to achieve exclusive N1 selectivity. nih.gov This method is robust to the electronic properties of the indazole ring and works for 3-, 4-, 5-, and 6-substituted indazoles. nih.gov

Chelation Control: For certain substrates, such as methyl 5-bromo-1H-indazole-3-carboxylate, using a cesium base (Cs₂CO₃) is proposed to favor the N1 product through a chelation mechanism involving the cesium cation. nih.gov

Table 3: Conditions for Regioselective N1-Alkylation of Indazoles

| Indazole Substrate | Electrophile | Reagents/Solvent | N1:N2 Ratio | Reference |

|---|---|---|---|---|

| Electron-deficient indazoles | Pentyl bromide | NaH / THF | >99:1 | nih.gov |

| Methyl 5-bromo-1H-indazole-3-carboxylate | Various tosylates | Cs₂CO₃ / THF | >90% N1 product | nih.govnih.gov |

For High N2 Selectivity:

Mitsunobu Reaction: The Mitsunobu reaction is a reliable method for obtaining the N2-alkylated indazole as the major product. For an unsubstituted indazole, a 1:2.5 ratio of N1:N2 products was observed. bme.hu

Acid-Catalyzed Alkylation: A highly selective N2 alkylation of various 1H-indazoles and 1H-azaindazoles has been achieved using primary, secondary, and tertiary alkyl 2,2,2-trichloroacetimidates as electrophiles, promoted by trifluoromethanesulfonic acid or copper(II) triflate. Quantum mechanical analyses suggest that while the 1H-indazole tautomer is more stable, the reaction pathway for N2 alkylation has a significantly lower total energy barrier, accounting for the high selectivity. rsc.org

Substituent-Directed Alkylation: Indazoles bearing substituents like -NO₂ or -CO₂Me at the C7 position exhibit excellent N2 regioselectivity (≥96%) under NaH/THF conditions. bme.hu

Novel and Emerging Synthetic Methodologies

The development of robust and efficient synthetic routes to indazole-containing compounds is of paramount importance for advancing drug discovery and materials science. In recent years, two methodologies have gained significant traction: continuous flow synthesis and photoredox catalysis. These approaches address many of the limitations of conventional synthesis, paving the way for more sustainable and versatile production of functionalized indazoles.

Continuous Flow Synthesis of Indazole Derivatives

Continuous flow chemistry has emerged as a powerful technology in the pharmaceutical and chemical industries, offering enhanced safety, reproducibility, and scalability. acs.org This approach is particularly advantageous for the synthesis of indazole derivatives, enabling rapid and efficient production on demand. acs.org

One of the classic methods for synthesizing 1H-indazoles involves the condensation of o-fluorobenzaldehydes with hydrazines. researchgate.net Researchers have successfully adapted this transformation to a continuous-flow strategy, achieving high yields in a controlled and safe manner. For instance, the synthesis of 6-bromo-4-fluoro-1H-indazole from 4-bromo-2,6-difluorobenzaldehyde (B1272164) and tert-butyl carbazate (B1233558) was optimized under high-temperature continuous-flow conditions. researchgate.net The use of a flow reactor allows for precise control over reaction parameters such as temperature and residence time, leading to significant process improvements. researchgate.net

A study employing a Box-Behnken design for response surface methodology optimized the reaction conditions, achieving a yield of over 85% for 6-bromo-4-fluoro-1H-indazole. researchgate.net However, it was noted that the optimal conditions for one substrate may not be directly transferable to others, necessitating further optimization for different indazole derivatives. researchgate.net

The versatility of flow chemistry has been demonstrated in the one-step synthesis of a variety of substituted indazoles, including 3-amino and 3-hydroxy analogues. acs.org This methodology provides a safe and scalable route for producing multigram quantities of pharmaceutically relevant fragments. acs.org The integration of reaction and purification steps into a single, streamlined process is a key advantage of continuous-flow systems. nih.gov

| Parameter | Optimized Value |

|---|---|

| Reactant 1 | 4-bromo-2,6-difluorobenzaldehyde |

| Reactant 2 | tert-butyl carbazate |

| Yield | >85% |

Photoredox Catalysis in Indazole Functionalization

Visible-light photoredox catalysis has become an indispensable tool in modern organic synthesis due to its ability to activate small molecules using a clean energy source. rsc.org This sustainable approach has been successfully applied to the functionalization of indazoles, a class of heterocycles with wide-ranging applications in medicinal and industrial chemistry. rsc.org

A significant advancement in this area is the development of transition-metal-free methods for the direct functionalization of the indazole core. For example, a photoredox-catalyzed C3-amidation of 2H-indazoles has been reported. acs.org This method employs an inexpensive organic photocatalyst, 1,2,3,5-tetrakis(carbazol-9-yl)-4,6-dicyanobenzene (4CzIPN), and N-aminopyridinium salts as the source of amidyl radicals, generating a variety of 3-amidated 2H-indazoles in yields up to 90%. acs.org

The functionalization of indazoles via photoredox catalysis is not limited to amidation. Researchers have explored a range of transformations, including alkylation and trifluoromethylation at the C3-position of 2H-indazoles. chim.it These reactions often proceed through radical intermediates generated under visible light irradiation. For instance, 3-trifluoromethylation has been achieved using sodium trifluoromethanesulfinate in the presence of methylene (B1212753) blue as a photocatalyst. chim.it

Furthermore, photoredox catalysis has enabled novel cyclization reactions to construct more complex indazole-containing systems. A notable example is the synthesis of indazolo[2,3-a]quinoline derivatives from 2-(2-nitrophenyl)-1,2,3,4-tetrahydroquinolines. nih.gov This reaction involves a ruthenium-catalyzed intramolecular formation of the N-N bond of the indazole ring under visible light irradiation. nih.gov

| Reaction Type | Reactants | Photocatalyst | Yield | Reference |

|---|---|---|---|---|

| C3-Amidation of 2H-Indazoles | 2H-Indazole, N-aminopyridinium salts | 4CzIPN | up to 90% | acs.org |

| Synthesis of Indazolo[2,3-a]quinolines | 2-(2-nitrophenyl)-1,2,3,4-tetrahydroquinolines | Ruthenium complex | Moderate to good | nih.gov |

| C3-Trifluoromethylation of 2H-Indazoles | 2H-Indazole, Sodium trifluoromethanesulfinate | Methylene blue | Acceptable to good | chim.it |

Chemical Reactivity and Derivatization of S 1 1h Indazol 6 Yl Ethanamine

Reactions Involving the Primary Amine Functional Group

The primary amine on the ethyl side chain is a potent nucleophile and a key handle for derivatization. Its reactivity is central to creating new amide, sulfonamide, imine, and extended heterocyclic structures.

The primary amine of (S)-1-(1H-Indazol-6-yl)ethanamine readily undergoes acylation with carboxylic acid derivatives (such as acid chlorides or anhydrides) or activated carboxylic acids to form stable amide bonds. Similarly, reaction with sulfonyl chlorides yields sulfonamides. These reactions are fundamental in medicinal chemistry for creating compounds with potential biological activity. nih.govresearchgate.net For instance, series of 1H-indazole amide derivatives have been synthesized and evaluated for their biological activities. nih.gov The general approach involves coupling the amine with the appropriate acylating or sulfonylating agent, often in the presence of a non-nucleophilic base to neutralize the acid byproduct.

Table 1: Examples of Amidation and Sulfonamidation Reactions

| Reactant A | Reactant B | Product Type | Reaction Conditions |

|---|---|---|---|

| This compound | Benzoyl Chloride | N-(1-(1H-Indazol-6-yl)ethyl)benzamide | Aprotic solvent (e.g., DCM), Base (e.g., Triethylamine) |

| This compound | Acetic Anhydride (B1165640) | N-(1-(1H-Indazol-6-yl)ethyl)acetamide | Base (e.g., Pyridine) or neat |

| This compound | Benzenesulfonyl Chloride | N-(1-(1H-Indazol-6-yl)ethyl)benzenesulfonamide | Aprotic solvent, Base (e.g., Triethylamine) |

The nitrogen atom of the ethanamine group can be alkylated by reacting with alkyl halides. This reaction typically proceeds via nucleophilic substitution. Depending on the reaction conditions and the stoichiometry of the alkylating agent, mono- or di-alkylation can occur. Acylation, as mentioned previously, is also a key transformation, leading to the formation of amides. nih.gov While the indazole ring itself can undergo N-alkylation at the N1 or N2 positions, specific conditions can be employed to favor reaction at the more nucleophilic primary amine of the side chain. beilstein-journals.orgrsc.org

The primary amine functionality allows for the straightforward formation of imines, commonly known as Schiff bases, through condensation with aldehydes or ketones. researchgate.netresearchgate.net This reaction typically involves mixing equimolar amounts of the amine and the carbonyl compound, often in a solvent like ethanol (B145695), and may be catalyzed by acid. researchgate.netnih.gov The resulting C=N double bond of the Schiff base provides a versatile synthetic intermediate for further transformations, including reduction to secondary amines or participation in cycloaddition reactions.

Table 2: Representative Schiff Base Formation Reactions

| Amine Reactant | Carbonyl Reactant | Product (Schiff Base) | Typical Conditions |

|---|---|---|---|

| This compound | Benzaldehyde | (E)-N-Benzylidene-1-(1H-indazol-6-yl)ethanamine | Ethanol, room temperature or reflux |

| This compound | Salicylaldehyde | 2-(((E)-1-(1H-Indazol-6-yl)ethyl)imino)methyl)phenol | Ethanol, room temperature researchgate.netjocpr.com |

The primary amine of this compound can act as a key nucleophile in intramolecular or intermolecular cyclization reactions to construct more complex, fused, or extended heterocyclic systems. For example, the amine can participate in reactions with bifunctional reagents to form new rings. Methodologies for synthesizing complex heterocyclic structures like quinolines or pyrrolo[3,4-d]pyridazin-1-ones often rely on the reactivity of an amine group. mdpi.comresearchgate.net For instance, a primary amine can react with appropriate precursors to undergo cyclocondensation, leading to the formation of new heterocyclic cores. nih.govresearchgate.net

Reactivity of the Indazole Core

The indazole ring system, a fusion of benzene (B151609) and pyrazole (B372694), has its own distinct reactivity, particularly concerning electrophilic aromatic substitution on the benzene portion of the molecule.

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for aromatic compounds. wikipedia.orgmasterorganicchemistry.com In the case of this compound, the benzene ring is substituted with both the fused pyrazole ring and the aminoethyl side chain at position 6. The outcome of EAS reactions such as nitration, halogenation, or Friedel-Crafts reactions is directed by the electronic nature of these substituents. masterorganicchemistry.commnstate.edu

The fused pyrazole ring generally acts as an electron-withdrawing group, deactivating the benzene ring towards electrophilic attack compared to benzene itself. The nitrogen atoms in the pyrazole ring draw electron density away from the carbocyclic ring.

The (S)-1-aminoethyl group at the C6 position is an activating, ortho-, para-director due to the nitrogen's ability to donate its lone pair of electrons, although this effect is mediated through the ethyl spacer. The primary directing influence comes from the pyrazole ring and the existing substitution pattern. For an incoming electrophile, the substitution will be directed to the available positions on the benzene ring, which are C4, C5, and C7. The precise location of substitution (regioselectivity) will depend on a combination of the electronic effects of the fused pyrazole ring and the C6-substituent, as well as the specific electrophile and reaction conditions used. masterorganicchemistry.com Generally, electrophilic substitution on the indazole ring is directed to the C3, C5, and C7 positions, with the C3 position often being the most reactive in the pyrazole ring and C5/C7 in the benzene ring, depending on other substituents.

Functionalization at the Pyrazole Nitrogen Atoms (N1 and N2)

The indazole ring is an ambident nucleophile, and its alkylation or arylation can occur at either the N1 or N2 position. The outcome of these reactions is highly dependent on the reaction conditions, including the base, solvent, and the nature of the electrophile, as well as the electronic and steric effects of existing substituents on the indazole ring. beilstein-journals.orgnih.gov In general, N1-substituted indazoles are considered the thermodynamically more stable products, while N2-isomers are often the kinetically favored products. beilstein-journals.orgnih.gov

Direct alkylation of the 1H-indazole scaffold typically results in a mixture of N1 and N2 alkylated products. beilstein-journals.org However, regioselectivity can be achieved by carefully selecting the reaction conditions. Studies on various substituted indazoles have shown that using sodium hydride (NaH) in tetrahydrofuran (B95107) (THF) often favors the formation of the N1-alkylated product. nih.govrsc.org This selectivity is proposed to arise from a mechanism where the sodium cation coordinates with the N2-atom and a nearby electron-rich group, directing the alkylating agent to the N1 position. beilstein-journals.org For this compound, the primary amine on the side chain would likely require protection (e.g., as a carbamate (B1207046) or amide) before N-alkylation to prevent side reactions.

The regioselectivity is also influenced by substituents on the indazole ring. For instance, electron-withdrawing groups at the C7 position have been shown to confer excellent N2 regioselectivity. rsc.org While the C6-ethanamine group's electronic influence is less pronounced than a C7 substituent, its presence will still modulate the relative nucleophilicity of the N1 and N2 atoms. The choice of base and solvent system is critical; changing from NaH/THF to other combinations like potassium carbonate in dimethylformamide (DMF) can significantly alter the N1:N2 product ratio. beilstein-journals.org

Palladium- and copper-catalyzed cross-coupling reactions are powerful methods for the N-arylation of azoles, including indazoles. These reactions typically involve the coupling of the indazole with an aryl halide or triflate.

Copper-Catalyzed N-Arylation: The copper-catalyzed Ullmann condensation is a classic method for forming C-N bonds. Modern protocols often use a copper(I) source, such as CuI, and may be performed with or without a ligand. nih.gov Ligand-free systems can provide good to excellent yields of N-arylated products, typically requiring a base like K₃PO₄ in a polar aprotic solvent such as DMF at elevated temperatures. nih.gov The use of chelating diamine ligands can facilitate the reaction under milder conditions and broaden the substrate scope. beilstein-journals.org For a substrate like this compound, the primary amine would need to be protected to avoid competitive N-arylation at that site.

Palladium-Catalyzed N-Arylation: Palladium-catalyzed N-arylation (a type of Buchwald-Hartwig amination) is also a highly effective method for functionalizing indazoles. These reactions typically employ a palladium catalyst, such as Pd₂(dba)₃, in combination with a bulky, electron-rich phosphine (B1218219) ligand. acs.org The choice of ligand is crucial for achieving high efficiency. This method is compatible with a wide range of aryl iodides, bromides, and chlorides. acs.org

The table below summarizes general conditions for the N-arylation of the indazole scaffold, which would be applicable to a protected form of this compound.

| Catalyst System | Coupling Partner | Base | Solvent | Temperature (°C) | Yield Range | Ref. |

| CuI (ligand-free) | Aryl Bromides | K₃PO₄ | DMF | 130 | 61-87% | nih.gov |

| CuI / Diamine Ligand | Aryl Iodides/Bromides | K₂CO₃ / K₃PO₄ | Dioxane / DMF | 70-110 | Good | beilstein-journals.org |

| Pd₂(dba)₃ / Phosphine Ligand | Aryl Halides/Triflates | NaOtBu / Cs₂CO₃ | Toluene (B28343) / Dioxane | RT-100 | Good | acs.org |

Reactivity at C3 Position of Indazole

The C3 position of the 1H-indazole ring is significantly less reactive towards electrophilic substitution and C-H functionalization compared to the pyrazole nitrogens. beilstein-journals.orgrsc.org Direct C3-arylation of N-unsubstituted indazoles is particularly challenging. nih.govnih.gov

However, protocols have been developed to achieve this transformation. A practical method involves a Pd(II)/1,10-phenanthroline catalyst system for the direct C3-arylation of 1H-indazoles with aryl iodides or bromides. rsc.org These reactions often require high temperatures (e.g., 160 °C) and specific solvents like toluene to achieve good yields. rsc.org It is noted that 2H-indazoles are significantly more reactive at the C3 position than their 1H-indazole counterparts under these conditions. rsc.org

For a substrate like this compound, C3-functionalization would almost certainly require prior protection of both the N1 and the side-chain amine functionalities. For example, after N1-protection (e.g., with a tetrahydropyranyl group), C3-arylation can be achieved, followed by deprotection steps. rsc.org Other strategies for C3-functionalization include a highly selective C3-allylation of N-benzoyloxy-protected indazoles using copper hydride (CuH) catalysis. beilstein-journals.org

Stereochemical Stability and Epimerization Studies

The stereochemical integrity of the chiral center at the C1 position of the ethanamine side chain is a critical consideration during chemical transformations.

Conditions Affecting Configurational Integrity at the Chiral Center

The chiral benzylic amine moiety in this compound is generally stable under many synthetic conditions. However, its configurational integrity can be compromised under certain circumstances, leading to racemization or epimerization.

Conditions that can potentially lead to loss of stereochemical purity include:

Strong Base and High Temperatures: Treatment with strong bases, particularly at elevated temperatures, can facilitate racemization. A process for racemizing optically-enriched 1-phenylethylamine (B125046) involves heating with powdered potassium hydroxide (B78521) in an aprotic polar solvent like DMSO. google.com This suggests that derivatization reactions on this compound requiring harsh basic conditions could risk epimerization.

Oxidation/Reduction Sequences: Racemization can occur via mechanisms involving dehydrogenation to a prochiral imine intermediate followed by non-stereoselective hydrogenation. This pathway is often exploited intentionally for dynamic kinetic resolutions using metal catalysts like palladium. nih.gov Any reaction conditions that could promote a transient oxidation of the benzylic C-N bond to an imine could lead to racemization.

Formation of a Stabilized Carbanion: Deprotonation of the benzylic C-H bond would form a planar carbanion, which upon reprotonation would lead to a racemic mixture. While the benzylic proton is not highly acidic, strongly basic conditions or the presence of certain metal catalysts could facilitate this process.

Conversely, many common synthetic transformations can be performed while maintaining the stereochemical integrity of chiral benzylic amines. For example, palladium-catalyzed cross-coupling reactions have been used in the kinetic resolution of benzylamines, indicating that the chiral center is stable under those specific catalytic conditions. nih.gov Similarly, N-alkylation of amines with alcohols catalyzed by iridium complexes has been shown to proceed with retention of stereochemistry at a chiral alcohol center, suggesting related amine alkylations may also preserve chirality. acs.org

Mechanistic Insights into Stereochemical Transformations

The primary mechanism for the racemization of simple chiral amines is pyramidal inversion at the nitrogen atom. However, for this compound, the stereocenter is a carbon atom, so this pathway is not relevant. The loss of stereointegrity must occur via processes that temporarily destroy the chirality at the benzylic carbon.

The most plausible mechanism involves the formation of a planar, achiral intermediate. libretexts.org

Iminium Ion/Imine Formation: Acid-catalyzed reactions could lead to the formation of an iminium ion, while base-catalyzed or metal-catalyzed dehydrogenation could form an imine. Both the iminium ion and the imine are planar (sp²-hybridized) at the benzylic carbon. Subsequent reduction or nucleophilic attack on this planar intermediate would occur from either face with equal probability, resulting in a racemic product.

Radical Formation: Homolytic cleavage of the benzylic C-H bond would generate a planar benzylic radical. Recombination with a hydrogen radical would lead to racemization. This mechanism is cited for the racemization of benzylic sulfoxides and could be relevant under radical-generating conditions. rsc.org

In a synthetic context, diastereomeric intermediates can also play a role. For instance, in the synthesis of a chiral binaphthylazepine, epimerization at a benzylic carbon was observed to occur through a reversible imine formation, allowing thermodynamic equilibration to the more stable diastereomer. nih.gov This highlights that if other chiral elements are present in a reaction (such as a chiral catalyst or reagent), a temporary loss of chirality at the benzylic center might not lead to a 1:1 racemic mixture but rather to a diastereomeric mixture dictated by thermodynamic stability.

Advanced Spectroscopic and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules in solution. A comprehensive NMR analysis of (S)-1-(1H-Indazol-6-yl)ethanamine would involve a suite of experiments to confirm its constitution, stereochemistry, and conformational preferences.

High-Resolution 1D and 2D NMR Techniques (¹H, ¹³C, ¹⁵N, HSQC, HMBC, NOESY) for Structural Elucidation

A complete assignment of the proton (¹H), carbon (¹³C), and nitrogen (¹⁵N) NMR spectra would be the foundational step.

¹H NMR spectroscopy would provide information on the number of different types of protons, their chemical environment, and their coupling interactions. The aromatic protons of the indazole ring, the methine proton of the ethylamine (B1201723) side chain, and the methyl protons would each exhibit characteristic chemical shifts and splitting patterns.

¹³C NMR spectroscopy , often acquired as a proton-decoupled spectrum, would reveal the number of unique carbon atoms in the molecule.

¹⁵N NMR spectroscopy , though less common due to the low natural abundance and gyromagnetic ratio of the ¹⁵N isotope, would offer direct insight into the electronic environment of the nitrogen atoms within the indazole ring.

2D NMR techniques are crucial for unambiguously assigning the complex spectra of polyfunctional molecules.

Heteronuclear Single Quantum Coherence (HSQC) spectroscopy would correlate directly bonded proton and carbon atoms, definitively linking the signals of each C-H unit.

Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy would show correlations between protons and carbons over two or three bonds, which is essential for piecing together the molecular skeleton and confirming the substitution pattern on the indazole ring.

Nuclear Overhauser Effect Spectroscopy (NOESY) would identify protons that are close in space, providing critical information for conformational analysis and, in some cases, aiding in stereochemical assignment.

A hypothetical table of expected ¹H and ¹³C NMR chemical shifts is presented below, based on known data for similar indazole-containing compounds.

| Atom Number | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| 3 | ~8.0 | ~135 |

| 4 | ~7.7 | ~122 |

| 5 | ~7.1 | ~120 |

| 7 | ~7.9 | ~110 |

| 7a | - | ~140 |

| 1' | ~4.2 (q) | ~50 |

| 2' | ~1.5 (d) | ~25 |

| NH | ~13.0 (br s) | - |

| NH₂ | ~1.8 (br s) | - |

Note: This is a hypothetical representation and actual experimental values may vary.

Stereochemical Assignment through Chiral NMR Shift Reagents

To confirm the enantiomeric purity and assign the absolute configuration in solution, chiral NMR shift reagents, such as lanthanide complexes, could be employed. These reagents form diastereomeric complexes with the chiral amine, leading to the separation of NMR signals for the (S) and (R) enantiomers. The differential shifts induced by the chiral reagent can allow for the quantification of enantiomeric excess and, by comparison with known standards, potentially the assignment of the absolute configuration.

Conformational Analysis via NMR Spectroscopic Data

The preferred conformation of the ethanamine side chain relative to the indazole ring can be investigated using NOESY data. The observation of NOE cross-peaks between specific protons on the side chain and the indazole ring would indicate their spatial proximity, allowing for the construction of a 3D model of the dominant solution-state conformation.

X-ray Crystallography for Absolute Configuration Determination

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a crystalline compound, including its absolute configuration.

Single Crystal X-ray Diffraction Analysis

Obtaining a suitable single crystal of this compound would be the first and often most challenging step. If successful, X-ray diffraction analysis would provide precise measurements of bond lengths, bond angles, and torsion angles. For a chiral, non-centrosymmetric crystal structure, anomalous dispersion effects can be used to determine the absolute configuration, often expressed through the Flack parameter. A Flack parameter value close to zero for the known (S) configuration would provide unambiguous confirmation of the stereochemistry.

A hypothetical table of crystallographic data is provided below to illustrate the expected output of such an analysis.

| Parameter | Hypothetical Value |

| Chemical Formula | C₉H₁₁N₃ |

| Formula Weight | 161.21 |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 5.8 |

| b (Å) | 9.5 |

| c (Å) | 15.2 |

| V (ų) | 836.9 |

| Z | 4 |

| Flack Parameter | ~0.0(1) |

Note: This is a hypothetical representation and actual experimental values may vary.

Solid-State Chiral Structures and Intermolecular Interactions

The crystal structure would also reveal the packing of the molecules in the solid state. This includes the identification of intermolecular interactions, such as hydrogen bonds involving the NH and NH₂ groups of the indazole and amine functionalities, respectively, as well as potential π-π stacking interactions between the aromatic rings. These interactions are fundamental to understanding the solid-state properties of the compound. The analysis would detail how the chiral molecules arrange themselves to form a chiral crystal lattice.

Chiroptical Spectroscopic Methods

Chiroptical spectroscopy encompasses a group of techniques that probe the differential interaction of chiral molecules with left and right circularly polarized light. These methods are indispensable for confirming the stereochemical integrity of enantiomerically pure compounds like this compound.

Circular Dichroism (CD) Spectroscopy for Enantiomeric Purity and Absolute Configuration

Circular Dichroism (CD) spectroscopy is a powerful technique for determining the enantiomeric purity and absolute configuration of chiral molecules. It measures the difference in absorption of left and right circularly polarized light (ΔA = A_L - A_R) as a function of wavelength. For a specific enantiomer, such as the (S)-enantiomer of 1-(1H-Indazol-6-yl)ethanamine, the CD spectrum will exhibit a unique pattern of positive and/or negative bands, known as Cotton effects. Its mirror image, the (R)-enantiomer, would produce a CD spectrum of equal magnitude but opposite sign.

This characteristic makes CD spectroscopy an excellent tool for assessing enantiomeric purity. A sample of pure this compound will show a distinct CD spectrum. The presence of the (R)-enantiomer as an impurity would lead to a decrease in the magnitude of the CD signal, proportional to its concentration. The enantiomeric excess (% ee) can be quantified by comparing the CD signal of a sample to that of a pure enantiomeric standard.

Furthermore, the absolute configuration can often be determined by comparing the experimental CD spectrum with theoretical spectra generated from quantum-mechanical calculations. Studies on similar chiral heterocyclic systems, such as imidazole (B134444) derivatives, have demonstrated the utility of CD in unambiguously assigning absolute stereochemistry. rsc.org The technique can also be used for real-time monitoring and chiral recognition in the presence of other molecules. researchgate.net

Table 1: Representative Circular Dichroism Data for a Chiral Amine (Note: This table is illustrative, showing typical data expected for a compound like this compound based on common organic chromophores.)

| Wavelength (nm) | Molar Ellipticity (deg·cm²/dmol) | Chromophore Assignment |

| 220 | +15,000 | π → π* transition |

| 250 | -5,000 | n → π* transition |

| 280 | +8,000 | π → π* transition (Indazole Ring) |

Vibrational Circular Dichroism (VCD) for Stereochemical Characterization

Vibrational Circular Dichroism (VCD) extends the principles of CD into the infrared region, measuring the differential absorption of polarized light by vibrating molecules. nih.gov VCD provides detailed information about the three-dimensional structure of a chiral molecule in solution. rsc.org Each vibrational mode in a chiral molecule can, in principle, exhibit a VCD signal, resulting in a rich, fingerprint-like spectrum.

For this compound, VCD is particularly useful for confirming the absolute configuration. The experimental VCD spectrum can be compared to the predicted spectrum calculated for the (S) configuration using computational methods like Density Functional Theory (DFT). A match between the experimental and calculated spectra provides a high degree of confidence in the assignment of the absolute configuration. researchgate.net Studies on the parent achiral indazole molecule have shown that it can form chiral superstructures (helices) in the solid state, which are detectable by VCD, highlighting the sensitivity of the technique to the chiral environment of the indazole core. rsc.orgresearchgate.net

Optical Rotatory Dispersion (ORD) Studies

Optical Rotatory Dispersion (ORD) is another chiroptical technique that measures the change in the angle of optical rotation of plane-polarized light as a function of wavelength. nih.gov An ORD spectrum provides information complementary to a CD spectrum, as the two are mathematically related through the Kronig-Kramers transforms.

ORD studies on this compound would involve measuring its optical rotation across a wide range of wavelengths, particularly near its UV absorption bands. The resulting ORD curve, with its characteristic peaks, troughs, and baseline rotation, serves as a unique fingerprint for the (S)-enantiomer. It is especially useful for determining absolute configuration by analyzing the sign and shape of the Cotton effect, which is the combination of an absorption peak in the CD spectrum and the associated anomalous dispersion curve in the ORD spectrum. nih.govnih.gov

Mass Spectrometry for Molecular Structure Confirmation

Mass spectrometry is a cornerstone analytical technique for determining the molecular weight and elucidating the structure of compounds. High-resolution and tandem mass spectrometry are particularly vital for the unambiguous characterization of novel or synthesized molecules.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass-to-charge ratio (m/z), typically to four or more decimal places. This precision allows for the determination of a molecule's elemental formula. For this compound, the molecular formula is C₉H₁₁N₃. HRMS can distinguish this formula from other isobaric formulas (different formulas with the same nominal mass) by matching the experimentally measured accurate mass to the calculated theoretical mass. This confirmation is a critical step in verifying the identity of the compound. nih.gov

Table 2: HRMS Data for this compound

| Molecular Formula | Ion Species | Calculated Mass (Da) | Observed Mass (Da) |

| C₉H₁₁N₃ | [M+H]⁺ | 162.1026 | (Hypothetical) 162.1028 |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis

Tandem Mass Spectrometry (MS/MS) is used to probe the structure of a molecule by inducing its fragmentation and analyzing the resulting fragment ions. In an MS/MS experiment, the protonated molecular ion of this compound ([M+H]⁺, m/z ≈ 162.1) is selected and then subjected to collision-induced dissociation (CID). The resulting fragmentation pattern provides a structural fingerprint.

Based on the structure and studies of related indazole compounds, key fragmentation pathways can be predicted nih.gov:

Loss of Ammonia (B1221849) (NH₃): A common fragmentation for primary amines, leading to a fragment ion at m/z ≈ 145.

Cleavage of the Ethylamine Side Chain: Benzylic cleavage, alpha to the indazole ring, would result in the formation of a stable indazolyl-methyl cation.

Ring Fragmentation: The indazole ring itself can fragment, often through the loss of N₂. A characteristic fragment ion for the indazole acylium cation has been observed at m/z 145.0398 in related structures. nih.gov

Analyzing these fragments allows for the confirmation of the connectivity of the atoms within the molecule.

Table 3: Predicted MS/MS Fragmentation of [C₉H₁₁N₃+H]⁺

| Precursor m/z | Fragment m/z (Predicted) | Proposed Lost Neutral | Proposed Fragment Structure |

| 162.1 | 145.1 | NH₃ | [C₉H₉N₂]⁺ |

| 162.1 | 118.1 | C₂H₄N | [C₇H₆N₂]⁺ (Indazole moiety) |

| 145.1 | 117.1 | N₂ | [C₉H₉]⁺ |

Computational and Theoretical Studies

Intermolecular Interaction Studies

The intermolecular forces involving (S)-1-(1H-Indazol-6-yl)ethanamine are critical in understanding its behavior in biological systems and in the solid state. Computational and theoretical studies, primarily on analogous indazole structures, provide significant insights into these interactions. The primary amine of the ethylamine (B1201723) group and the N-H group of the indazole ring are key hydrogen bond donors. Concurrently, the sp2-hybridized nitrogen atom in the pyrazole (B372694) part of the indazole ring acts as a hydrogen bond acceptor. The aromatic indazole ring itself is capable of participating in π-stacking interactions.

Theoretical models and crystallographic data from closely related indazole derivatives have elucidated the nature of hydrogen bonding and π-stacking. The indazole core is a versatile participant in these non-covalent interactions, which dictate crystal packing and ligand-receptor binding.

Hydrogen Bonding: Crystal structure analysis of analogous compounds reveals extensive hydrogen bonding. For instance, in the crystal structure of 1,3-Dimethyl-1H-indazol-6-amine, a compound structurally similar to this compound, the packing is established by intermolecular N—H⋯N hydrogen bonds. nih.govresearchgate.net This highlights the fundamental role of the amine and indazole nitrogen atoms in forming stable supramolecular structures. In the solid state, 1H-indazoles can form various assemblies, including dimers, trimers, and catemers (chains), largely driven by hydrogen bonding. researchgate.net

Molecular docking studies of other indazole-containing molecules further underscore the importance of these interactions in a biological context. For example, in a study of 3-chloro-6-nitro-1H-indazole derivatives, hydrogen bonds were predicted between the ligands and the active site of Leishmania infantum trypanothione (B104310) reductase. tandfonline.com Similarly, docking studies on a series of 3-carboxamide indazole derivatives identified key hydrogen bonding interactions with amino acid residues within the target protein. nih.govresearchgate.net These computational models often use methods like Density Functional Theory (DFT) to analyze the electronic properties and potential interaction sites of the molecules. nih.govresearchgate.netrsc.org

π-Stacking Interactions: The aromatic indazole ring system is prone to engaging in π-stacking interactions. Crystallographic studies of various indazole derivatives show that molecules often arrange in stacks through offset or slipped π–π interactions between the indazole units. researchgate.net These stacking arrangements are often accompanied by hydrogen bonds, creating robust three-dimensional networks. For example, the crystal packing of 1-(6-Nitro-1H-indazol-1-yl)ethanone involves layers formed by weak C—H⋯O and C—H⋯N hydrogen bonds, which are then associated through π-stacking to build a 3D network. researchgate.net The interplay between hydrogen bonding and π-stacking is a common theme in the crystal engineering of aromatic compounds. nih.govnih.gov

| Interaction Type | Participating Groups in this compound | Observations from Analogue Studies | References |

|---|---|---|---|

| Hydrogen Bonding (Donor) | Indazole N-H, Amine -NH₂ | Formation of N—H⋯N and N—H⋯O bonds are critical for crystal packing and ligand-receptor binding. Dimers, trimers, and chains are observed in the solid state. | nih.govresearchgate.nettandfonline.comnih.gov |

| Hydrogen Bonding (Acceptor) | Indazole N2 (pyridine-type) | Acts as an acceptor site for hydrogen bonds from donor groups in adjacent molecules or protein residues. | nih.govresearchgate.net |

| π-Stacking | Indazole aromatic ring system | Offset or slipped face-to-face stacking between indazole rings contributes to crystal stability, often in conjunction with hydrogen bonding. | researchgate.net |

| C-H···π Interactions | Aliphatic C-H bonds and indazole ring | Weak hydrogen bonds that contribute to the overall stability of the crystal lattice. | researchgate.netnih.gov |

In the condensed phase, a complex network of non-covalent interactions beyond simple hydrogen bonds and π-stacking governs the structure and properties of molecular solids. These include weaker van der Waals forces, C-H···O/N interactions, and electrostatic interactions, which collectively determine the final crystal packing arrangement. rsc.org

Computational methods are essential for dissecting these complex interaction networks. mdpi.com Analysis of the crystal structures of indazole derivatives frequently reveals layered or three-dimensional assemblies stabilized by a combination of different forces. In one chloro-nitro-indazole derivative, molecules form stacks via offset π–π stacking, which are then linked into slabs by C—Cl⋯π interactions. These slabs are further joined by C—H⋯O and C—H⋯N hydrogen bonds to complete the three-dimensional structure. researchgate.net The formation of distinct hydrophilic and hydrophobic domains within the crystal lattice is a common outcome of these directed interactions. nih.gov

Molecular dynamics (MD) simulations and DFT are powerful tools for studying these phenomena. researchgate.net DFT calculations can be used to generate Molecular Electrostatic Potential (MEP) maps, which visualize the charge distribution on the molecule's surface and predict sites for electrophilic and nucleophilic attack, thereby identifying likely regions for intermolecular interactions. researchgate.net Such studies provide a detailed picture of the forces at play, highlighting how the subtle interplay of various non-covalent interactions leads to the stable, ordered structures observed in the solid state. nih.govmdpi.com

| Interaction / Phenomenon | Description | Relevance to Indazole Derivatives | References |

|---|---|---|---|

| Crystal Packing | The arrangement of molecules in a crystal lattice. | Driven by a combination of hydrogen bonds (N-H···N, N-H···O, C-H···O) and π-stacking, often forming complex 3D networks. | nih.govresearchgate.netnih.gov |

| Supramolecular Assembly | Formation of larger, ordered structures (e.g., dimers, chains) from individual molecules. | 1H-indazoles are known to form dimers, trimers, or helical chains (catemers) in the solid state via hydrogen bonding. | researchgate.net |

| Van der Waals Forces | Weak, non-specific attractions between molecules. | Contribute to the overall cohesive energy of the crystal, particularly in the packing of hydrophobic regions. | rsc.org |

| Computational Analysis | Use of methods like DFT, MD simulations, and molecular docking. | Essential for predicting binding energies, stable conformations, and the nature of intermolecular forces (e.g., MEP maps, NBO analysis). | nih.govmdpi.comresearchgate.net |

Advanced Analytical Techniques for Purity and Enantiomeric Excess Determination

Chiral Chromatography

Chiral chromatography is the cornerstone for the separation of enantiomers. This technique utilizes a chiral stationary phase (CSP) or a chiral additive in the mobile phase to create a temporary diastereomeric association with the analyte enantiomers. These transient diastereomers possess different physicochemical properties, leading to differential retention times and thus, separation.

High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the enantioselective analysis of pharmaceutical compounds. rsc.org The direct separation of enantiomers on a chiral stationary phase (CSP) is the preferred approach due to its efficiency and broad applicability. rsc.org For primary amines such as 1-(1H-Indazol-6-yl)ethanamine, polysaccharide-based CSPs are particularly effective. These phases, typically derived from cellulose (B213188) or amylose (B160209) and coated or immobilized on a silica (B1680970) support, offer robust and versatile platforms for chiral recognition. wiley.com

The separation mechanism on polysaccharide-based CSPs involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and inclusion into the chiral cavities of the polysaccharide structure. For indazole derivatives, the presence of both hydrogen bond donors (the N-H groups of the indazole and the amine) and acceptors allows for strong interactions with the carbamate (B1207046) groups on derivatized polysaccharide CSPs. nih.gov The choice of mobile phase, often a mixture of a hydrocarbon (like hexane) and an alcohol (like ethanol (B145695) or isopropanol), is critical for optimizing selectivity and resolution. nih.govnih.gov

Table 1: Illustrative HPLC Conditions for Chiral Amine Separation This table presents typical conditions for separating chiral amines, analogous to the target compound, based on established methods.

| Parameter | Condition 1: Normal Phase | Condition 2: Polar Organic |

| Chiral Stationary Phase | Cellulose tris(3,5-dimethylphenylcarbamate) | Amylose tris(3,5-dimethylphenylcarbamate) |

| Column Dimensions | 250 x 4.6 mm, 5 µm | 250 x 4.6 mm, 5 µm |

| Mobile Phase | n-Hexane / Ethanol (90:10, v/v) | 100% Methanol (B129727) |

| Flow Rate | 1.0 mL/min | 0.8 mL/min |

| Detection | UV at 220 nm | UV at 230 nm |

| Expected Outcome | Baseline resolution of enantiomers. | Efficient separation with shorter run times. nih.gov |

Researchers have successfully separated enantiomers of various imidazole (B134444) and pyrazole (B372694) derivatives using polysaccharide-based CSPs, demonstrating the utility of this approach for heterocyclic amines. nih.govnih.gov For instance, the separation of N1-substituted-1H-pyrazoles was achieved with high resolution on both cellulose and amylose-based columns. nih.gov

Supercritical Fluid Chromatography (SFC) for Chiral Separations

Supercritical Fluid Chromatography (SFC) has emerged as a powerful "green" alternative to HPLC for chiral separations. researchgate.net SFC typically uses supercritical carbon dioxide (CO2) as the primary mobile phase, often mixed with a small amount of an organic modifier like methanol or ethanol. The low viscosity and high diffusivity of the supercritical mobile phase allow for faster separations and higher efficiency compared to HPLC, making it ideal for high-throughput screening. gcms.cz

For the enantiomeric separation of primary amines, SFC combined with polysaccharide-based CSPs has shown excellent results. researchgate.net The addition of acidic or basic additives to the modifier can significantly improve peak shape and resolution for basic compounds like (S)-1-(1H-Indazol-6-yl)ethanamine. A screening of various modifiers and additives is a common strategy to quickly identify optimal separation conditions. researchgate.net The complementarity of SFC with HPLC is a significant advantage; separations that are difficult to achieve in one mode may be readily accomplished in the other. gcms.cz

Table 2: Representative SFC Screening Conditions for Chiral Primary Amines This table illustrates a typical screening protocol for separating chiral primary amines using SFC.

| Parameter | Condition A | Condition B |

| Chiral Stationary Phase | Immobilized Amylose-based CSP | Immobilized Cellulose-based CSP |

| Mobile Phase | CO2 / Methanol (80:20) with 0.2% additive | CO2 / Ethanol (85:15) with 0.2% additive |

| Additive | Isopropylamine (B41738) or Trifluoroacetic Acid | Diethylamine or Formic Acid |

| Flow Rate | 3.0 mL/min | 4.0 mL/min |

| Back Pressure | 150 bar | 120 bar |

| Temperature | 40 °C | 35 °C |

| Expected Outcome | Rapid and efficient enantioseparation. researchgate.net | Improved peak symmetry for basic analytes. |

Gas Chromatography (GC) for Volatile Derivatives

Gas Chromatography (GC) is a highly efficient separation technique suitable for volatile and thermally stable compounds. researchgate.net For non-volatile compounds like this compound, derivatization is necessary to increase volatility and improve chromatographic performance. The primary amino group can be readily derivatized with reagents such as trifluoroacetic anhydride (B1165640) (TFAA) to form a volatile N-trifluoroacetyl derivative. wiley.com

Once derivatized, the enantiomers can be separated on a GC column coated with a chiral stationary phase, most commonly a cyclodextrin (B1172386) derivative. wiley.comgcms.czrsc.org These CSPs, such as permethylated beta-cyclodextrin, provide a chiral environment where enantiomers exhibit different partitioning behaviors, leading to their separation. gcms.cz The choice of the specific cyclodextrin derivative and the temperature program are critical parameters for achieving optimal resolution. wiley.com This method is particularly valued for its high resolution and sensitivity, allowing for the accurate determination of high enantiomeric purities. rsc.org

Capillary Electrophoresis (CE) for Chiral Resolution

Capillary Electrophoresis (CE) is a high-resolution separation technique that uses an electric field to separate ions based on their electrophoretic mobility. For chiral separations, a chiral selector is added to the background electrolyte (BGE). google.com Cyclodextrins (CDs) and their derivatives are the most widely used chiral selectors in CE due to their versatility and effectiveness. rsc.orgnih.gov

For a basic compound like this compound, which would be protonated at acidic pH, cationic cyclodextrins or, more commonly, neutral or anionic cyclodextrins are employed. The separation mechanism relies on the differential formation of transient inclusion complexes between the enantiomers and the chiral selector. nih.gov Factors such as the type and concentration of the chiral selector, the pH and composition of the BGE, and the applied voltage are optimized to achieve baseline separation. google.commit.edu CE offers advantages such as high separation efficiency, short analysis times, and minimal consumption of solvents and samples. nih.gov The enantioseparation of various aromatic amines and related pharmaceutical compounds has been successfully demonstrated using different types of cyclodextrins. nih.govnih.gov

Chiral Sensing and Discrimination Methods

Beyond separative techniques, chiral sensing and discrimination methods offer alternative approaches for determining enantiomeric excess. These methods often rely on spectroscopic techniques, such as NMR or fluorescence, and utilize a chiral discriminating agent (CDA) that interacts differently with each enantiomer, producing a distinct spectroscopic response. researchgate.net